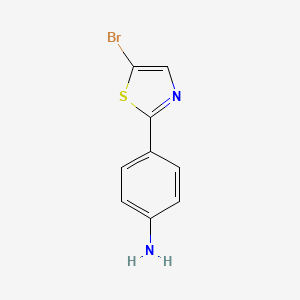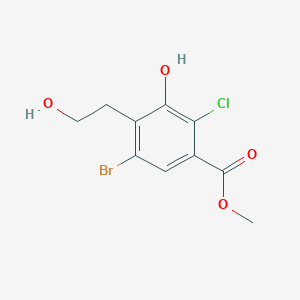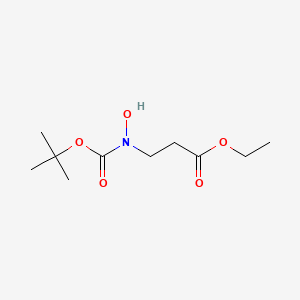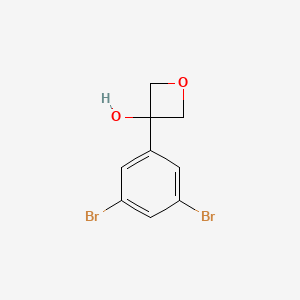
n,n-Bis(2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Bis(2-methylpropyl)acetamide: is an organic compound with the molecular formula C10H21NO It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by two 2-methylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-methylpropyl)acetamide typically involves the reaction of acetamide with 2-methylpropylamine under controlled conditions. The reaction can be carried out in the presence of a catalyst to enhance the yield and efficiency. The general reaction scheme is as follows:
CH3CONH2+2CH3CH2CH2NH2→CH3CON(CH2CH2CH3)2+2H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques such as continuous flow reactors to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions: n,n-Bis(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products:
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amides.
Scientific Research Applications
Chemistry: n,n-Bis(2-methylpropyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.
Industry: In industrial applications, this compound is used as a solvent and as an additive in various formulations to enhance product stability and performance.
Mechanism of Action
The mechanism of action of n,n-Bis(2-methylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various physiological effects.
Comparison with Similar Compounds
n,n-Dimethylacetamide: Similar structure but with methyl groups instead of 2-methylpropyl groups.
n,n-Diethylacetamide: Contains ethyl groups instead of 2-methylpropyl groups.
n,n-Diisopropylacetamide: Contains isopropyl groups instead of 2-methylpropyl groups.
Uniqueness: n,n-Bis(2-methylpropyl)acetamide is unique due to the presence of two bulky 2-methylpropyl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Properties
CAS No. |
6951-79-7 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N,N-bis(2-methylpropyl)acetamide |
InChI |
InChI=1S/C10H21NO/c1-8(2)6-11(10(5)12)7-9(3)4/h8-9H,6-7H2,1-5H3 |
InChI Key |
RKORCSRHFXMGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)






![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)


